Tert-butyl 3-ethylpiperidine-3-carboxylate
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Overview
Description
Tert-butyl 3-ethylpiperidine-3-carboxylate: is an organic compound with the molecular formula C₁₂H₂₃NO₂ and a molecular weight of 213.32 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and an ethyl substituent on the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl 3-ethylpiperidine-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The specific interactions and changes resulting from this compound’s action would depend on its specific target(s).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or carboxylic acids.
Reduction: Alcohols or piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-ethylpiperidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to study the pharmacological properties of piperidine derivatives. It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders and pain management .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
- Tert-butyl 3-methylpiperidine-3-carboxylate
- Tert-butyl 3-phenylpiperidine-3-carboxylate
- Tert-butyl 3-isopropylpiperidine-3-carboxylate
Comparison: Tert-butyl 3-ethylpiperidine-3-carboxylate is unique due to its ethyl substituent, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-ethylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWDCOLFFGHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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